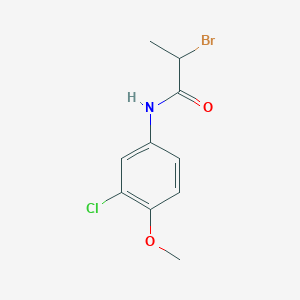

2-bromo-N-(3-chloro-4-methoxyphenyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-bromo-N-(3-chloro-4-methoxyphenyl)propanamide” is a chemical compound with the molecular formula C11H13BrClNO2 and a molecular weight of 306.59 . It’s used for research purposes .

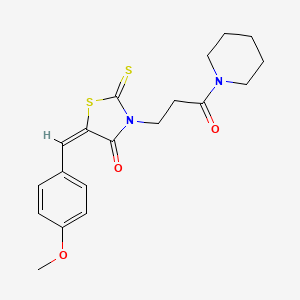

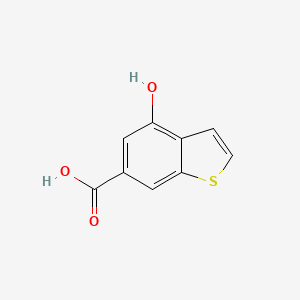

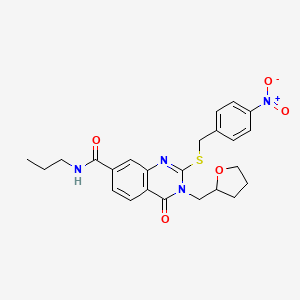

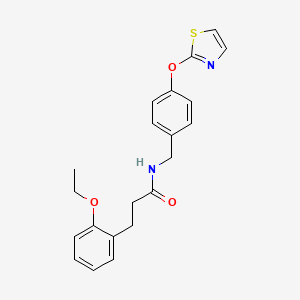

Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromine atom, a chlorine atom, a methoxy group (OCH3), and an amide group (CONH2) attached to a benzene ring .Applications De Recherche Scientifique

Environmental Impacts and Analytical Detection

Compounds with structural similarities or functionalities, such as halogenated substances and methoxy groups, have been extensively studied for their environmental impact and analytical detection methods. For example, bromoform and other brominated compounds are significant due to their roles as sources of atmospheric organic bromine, impacting atmospheric chemistry and potentially contributing to ozone layer depletion. The sea-to-air flux of bromoform, originating from macroalgal and planktonic sources, is a major concern for atmospheric scientists, emphasizing the need for accurate analytical detection and quantification methods in environmental matrices (Quack & Wallace, 2003).

Toxicological Studies

The toxicological profiles of halogenated compounds, especially those related to environmental estrogens like methoxychlor, are of significant interest. Methoxychlor, a pesticide, through its metabolism, exhibits estrogenic activity impacting fertility and developmental processes. This underscores the broader concern with substances having halogen and methoxy groups, as their environmental presence and biological activity necessitate rigorous toxicological evaluation (Cummings, 1997).

Synthesis and Chemical Applications

The synthesis and applications of chemically related compounds, particularly those involving bromination or chlorination processes, are of interest in the field of organic chemistry. For instance, the practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceuticals, highlights the importance of developing efficient synthetic routes for halogenated compounds (Qiu et al., 2009). Such studies not only advance our understanding of chemical synthesis but also pave the way for the development of novel compounds for various applications.

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-N-(3-chloro-4-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO2/c1-6(11)10(14)13-7-3-4-9(15-2)8(12)5-7/h3-6H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHQRVPOYMQTBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=C(C=C1)OC)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2604803.png)

![(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 3-chlorophenyl sulfide](/img/structure/B2604809.png)

![(E)-4-(Dimethylamino)-N-[(3-methoxy-6-methylpyridin-2-yl)methyl]but-2-enamide](/img/structure/B2604810.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2604812.png)